
Methylmelamine
Overview
Description
Methylmelamine is a chemical compound with the molecular formula C4H8N6 . It is a derivative of melamine, which is a white solid with a 1,3,5-triazine skeleton . Methylmelamine is used in a variety of industrial applications .
Synthesis Analysis
Methylmelamines undergo direct vinylation with acetylene to the corresponding vinylmelamines in more than 95% conversion . Their chemical structures were fully characterized by mass spectrometry, Fourier transform infrared (FTIR) spectroscopy, elementary analysis, 1H, 13C, and 2D correlation nuclear magnetic resonance (NMR) experiments .
Molecular Structure Analysis
The molecular structure of Methylmelamine is represented by the formula C4H8N6 . The average mass is 140.146 Da and the monoisotopic mass is 140.081039 Da .
Chemical Reactions Analysis
Methylmelamines undergo direct vinylation with acetylene to the corresponding vinylmelamines in more than 95% conversion . Their chemical structures were fully characterized by mass spectrometry, Fourier transform infrared (FTIR) spectroscopy, elementary analysis, 1H, 13C, and 2D correlation nuclear magnetic resonance (NMR) experiments .
Scientific Research Applications
Synthesis of Vinylmelamines
Methylmelamines can undergo direct vinylation with acetylene to produce vinylmelamines in more than 95% conversion . This process is significant in the synthesis of vinyl functionalized melamine derivatives.
Substitutes for Formaldehyde in Melamine Resins
Methylmelamines are synthesized as potential substitutes for harmful formaldehyde in melamine resins . This is particularly important as formaldehyde has been identified as a suspected carcinogen .
Characterization of Chemical Structures
The chemical structures of methylmelamines are fully characterized by various techniques such as mass spectrometry, Fourier transform infrared (FTIR) spectroscopy, elementary analysis, and 2D correlation nuclear magnetic resonance (NMR) experiments .
Preparation of Linear and Cross-linked Polymers
Linear and cross-linked polymers are prepared by free radical polymerization of methylmelamines . These polymers are then characterized by size exclusion chromatography (SEC) and matrix-assisted laser desorption ionization time-of-flight (MALDI-ToF) mass spectrometry .
Alternative Cross-linking Reactions
Methylmelamines bearing functional groups are used in alternative cross-linking reactions that avoid the use of formaldehyde . This is part of ongoing research to find safer alternatives to formaldehyde.
Fabrication of MF Resin-containing Products
Methylmelamines have become an increasingly important chemical commodity, mainly in the fabrication of melamine-formaldehyde (MF) resin-containing products .
Safety and Hazards
Mechanism of Action
Target of Action
Methylmelamine, a derivative of melamine, is a compound that has been incorporated into a number of compounds which have evoked interest as antitumor agents It’s known that melamine derivatives have been used in the production of various products such as wood panels, paints, coatings, foam seatings, mattresses, and automotive brake tubes .
Mode of Action
Methylmelamines undergo direct vinylation with acetylene to the corresponding vinylmelamines in more than 95% conversion .
Biochemical Pathways
For instance, melamine is used in the production of melamine-formaldehyde (MF) resins .
Pharmacokinetics
Studies on hexamethylmelamine (hmm), a related compound, have shown that it and its main metabolites undergo extensive demethylation . More research is needed to fully understand the ADME properties of methylmelamine.
Result of Action
It’s known that melamine derivatives have been used in the production of various products, indicating their potential to interact with and modify various materials .
Action Environment
The action of methylmelamine can be influenced by various environmental factors. For instance, melamine and its derivatives are used in a variety of industrial and domestic applications, suggesting that their action can be influenced by the specific conditions of these applications . .
properties
IUPAC Name |
2-N-methyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPRMNBTVRDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158777 | |
| Record name | Melamine, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylmelamine | |
CAS RN |
13452-77-2 | |
| Record name | Methylmelamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13452-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melamine, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

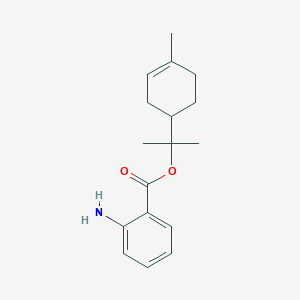
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
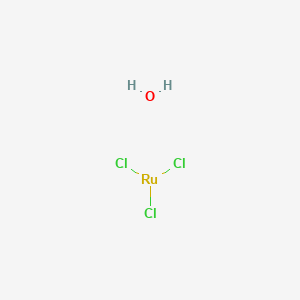
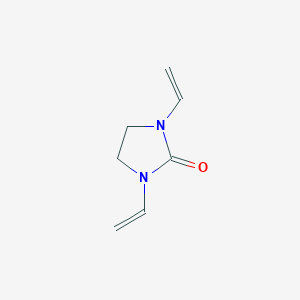
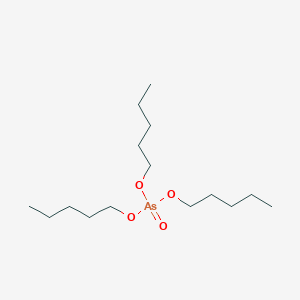
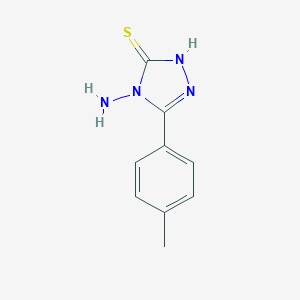


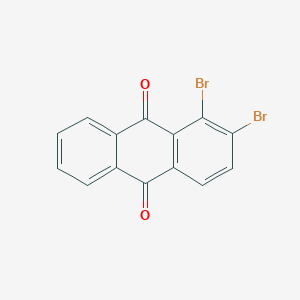


![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)